N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide
Overview
Description
N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.12594604 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Gouda et al. (2010) explored the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety. The research demonstrated the potential of these compounds as antimicrobial agents, indicating their relevance in developing new therapeutic agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Heterocyclic Synthesis for Drug Discovery
Fadda et al. (2012) reported on the utility of enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. This study underscores the importance of heterocyclic compounds in drug discovery and development (Fadda, Etman, El-Seidy, & Elattar, 2012).
Molecular Solids and Intermolecular Interactions
Research by Wang et al. (2014) focused on the energetic multi-component molecular solids of tetrafluoroterephthalic acid with aza compounds, highlighting the significance of hydrogen bonds and weak intermolecular interactions in the assembly of supramolecular structures. This study provides insight into the design of materials with specific properties based on molecular interactions (Wang, Hu, Wang, Liu, & Huang, 2014).
Anticancer Agents and Chemical Characterization
Abu‐Hashem and Aly (2017) discussed the chemistry of new dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives as anticancer agents, illustrating the role of heterocyclic chemistry in developing novel therapeutic agents with potential anticancer activity (Abu‐Hashem & Aly, 2017).
TEMPO-Catalyzed Synthesis of Benzothiazoles
A study by Qian et al. (2017) presented a TEMPO-catalyzed electrochemical C–H thiolation method for the synthesis of benzothiazoles and thiazolopyridines from thioamides. This research highlights innovative approaches to synthesizing complex heterocyclic structures, which are valuable in various scientific applications (Qian, Li, Song, & Xu, 2017).
Properties
IUPAC Name |
N-[(12,12-dimethyl-11-oxa-2,4,5-triazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraen-6-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-19(2)9-14-12(10-26-19)8-13-15(20-14)23-24-16(13)21-18(27)22-17(25)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H3,20,21,22,23,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHQBZOLPLXSLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C(=NN3)NC(=S)NC(=O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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